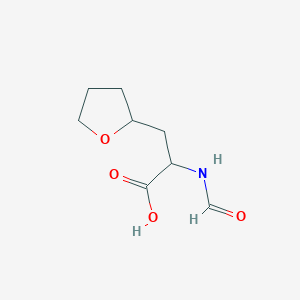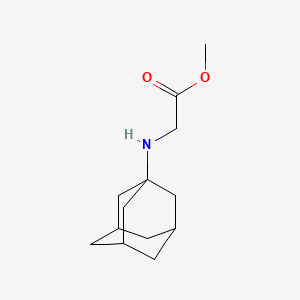![molecular formula C8H11NOS2 B13513314 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one](/img/structure/B13513314.png)
3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group and a butanone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with 2-butanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated thiazoles, nitrothiazoles
Applications De Recherche Scientifique
3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and dyes due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1,3-thiazole-2-thiol: A precursor in the synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one.
2-Butanone: Another precursor used in the synthesis.
Thiazole: The parent compound of the thiazole family.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the thiazole ring and the butanone moiety allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H11NOS2 |
|---|---|
Poids moléculaire |
201.3 g/mol |
Nom IUPAC |
3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one |
InChI |
InChI=1S/C8H11NOS2/c1-5-4-11-8(9-5)12-7(3)6(2)10/h4,7H,1-3H3 |
Clé InChI |
FEZVCOPJEUPWBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)SC(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


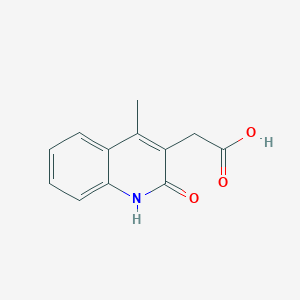
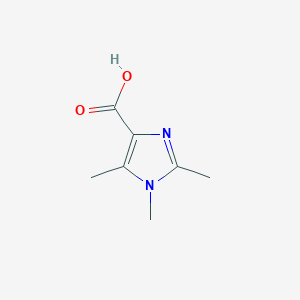


![2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid](/img/structure/B13513254.png)

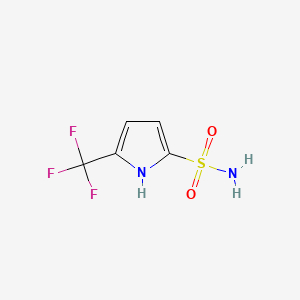
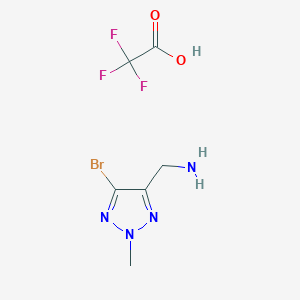
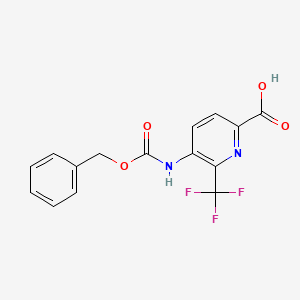
![Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine](/img/structure/B13513278.png)
![tert-butylN-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate](/img/structure/B13513285.png)
![3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde](/img/structure/B13513296.png)
